(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic molecule that features a unique combination of functional groups, including an iodofuran ring, a methoxyphenyl group, and a thiazolotriazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the iodofuran intermediate, which is then coupled with a methoxyphenyl derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The iodofuran ring can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted furan derivatives.
Scientific Research Applications
(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (7Z)-7-[(5-bromofuran-2-yl)methylidene]-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
- (7Z)-7-[(5-chlorofuran-2-yl)methylidene]-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Uniqueness
The uniqueness of (7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one lies in its iodofuran ring, which imparts distinct chemical reactivity and potential biological activity compared to its bromine and chlorine analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H14IN3O3S |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-methoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C17H14IN3O3S/c1-23-12-4-2-11(3-5-12)20-9-19-17-21(10-20)16(22)14(25-17)8-13-6-7-15(18)24-13/h2-8H,9-10H2,1H3/b14-8- |
InChI Key |
NKKOVUNOYCLHTR-ZSOIEALJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=C(O4)I)/S3 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=C(O4)I)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.